molecular formula C7H6N2S2 B1612924 2-(Methylthio)thiazolo[4,5-c]pyridine CAS No. 65128-67-8

2-(Methylthio)thiazolo[4,5-c]pyridine

Cat. No. B1612924
CAS RN: 65128-67-8
M. Wt: 182.3 g/mol
InChI Key: GQRXKRXOLVOTMQ-UHFFFAOYSA-N
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Description

“2-(Methylthio)thiazolo[4,5-c]pyridine” is a chemical compound with the molecular formula C7H6N2S2 . It has been studied in various scientific papers and its crystal structure has been reported .


Molecular Structure Analysis

The crystal structure of “2-(Methylthio)thiazolo[4,5-c]pyridine” has been reported in the literature . It is orthorhombic, with a = 8.454 (1) Å, b = 6.7377 (9) Å, c = 13.710 (2) Å, V = 781.0 Å3, Z = 4 .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activities

The compound has been explored for its anti-inflammatory and antioxidant properties. Studies have shown that novel thiazolo[4,5-b]pyridine-2-one derivatives, obtained through structural modifications, exhibit significant anti-inflammatory action in vivo, particularly evident in the carrageenan-induced rat paw edema method. Additionally, these compounds demonstrate antioxidant activity, evaluated through the scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (Chaban et al., 2019).

Anticancer Activity

2-(Methylthio)thiazolo[4,5-c]pyridine derivatives have shown potential in anticancer research. One study synthesized novel 3H-thiazolo[4,5-b]pyridine-2-ones and evaluated their anticancer activity in vitro on several tumor cell lines. These derivatives exhibited varying degrees of anticancer potential, with certain structural modifications enhancing their efficacy (Chaban et al., 2012).

Synthesis and Cytotoxicity Studies

The synthesis of thiazolo[4,5-b]pyridin-2(3H)-one derivatives, including those with 2-(methylthio)thiazolo[4,5-c]pyridine, has been conducted. These compounds have been screened for their anticancer activity, confirming moderate inhibitory activity against tested cell lines. Specific derivatives like 5-Phenyl-7-(pyridin-3-yl)-3H-thiazolo[4,5-b]pyridin-2-one have shown promising cytotoxicity effects on specific cancer cell lines, highlighting their potential in cancer therapy (Lozynskyi et al., 2018).

Antibacterial Properties

There is evidence of the antibacterial efficacy of thiazolo[4,5-b]pyridine derivatives. Synthesis of novel compounds in this category, including 2-(methylthio)thiazolo[4,5-c]pyridine, has demonstrated potential antibacterial activity. Some derivatives have shown effectiveness against pathogenic bacteria and fungi, highlighting the scope of these compounds in the development of new antimicrobial agents (Lozynskyi et al., 2021).

properties

IUPAC Name

2-methylsulfanyl-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-10-7-9-5-4-8-3-2-6(5)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRXKRXOLVOTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631555
Record name 2-(Methylsulfanyl)[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)thiazolo[4,5-c]pyridine

CAS RN

65128-67-8
Record name Thiazolo[4,5-c]pyridine, 2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65128-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfanyl)[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XZ Tian, S Zhao, WM Wang, CX Jin - Zeitschrift für Kristallographie …, 2014 - degruyter.com
Crystal structure of 2-(methylthio)thiazolo[4,5-c]pyridine, C7H6N2S2 Page 1 Crystal structure of 2-(methylthio)thiazolo[4,5-c]pyridine, C7H6N2S2 Xin-Zhe Tian*, I, Shuang ZhaoI …
Number of citations: 2 www.degruyter.com

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